![molecular formula C8H8ClF3N2O2 B2803079 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005679-11-7](/img/structure/B2803079.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group . It is a member of pyridines, an aromatic ether, a monocarboxylic acid, an organofluorine compound, and an organochlorine compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H11ClF3NO4 . The InChI string representation of its structure is InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 361.7 . More specific properties such as melting point, boiling point, density, solubility, and pKa are not provided in the search results.Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles
The compound 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid and related derivatives are valuable as building blocks in the synthesis of various classes of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity offers mild conditions for generating versatile dyes from precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. This demonstrates the compound's significant role in advancing heterocyclic chemistry and dye synthesis, contributing to the development of new materials with potential applications in various industries (Gomaa & Ali, 2020).
Environmental Behavior and Degradation
Research on related chemical structures, such as phenoxy herbicides, highlights the environmental behavior and degradation pathways of compounds with similar functionalities. Studies have examined the sorption of these compounds to soil, organic matter, and minerals, providing insights into their fate in the environment. Understanding the environmental interactions of this compound could inform its safe use and disposal, minimizing its impact on ecosystems (Werner, Garratt, & Pigott, 2012).
Antimicrobial and Anti-inflammatory Properties
Compounds containing the trifluoromethylpyrazole moiety, similar to the core structure of the chemical , have been explored for their anti-inflammatory and antibacterial properties. Their activity profile varies with the position of the trifluoromethyl group on the pyrazole nucleus, underlining the importance of structural features in designing compounds with specific biological activities. This research direction could lead to the development of novel anti-inflammatory and antibacterial agents, potentially with fewer side effects and improved efficacy compared to existing drugs (Kaur, Kumar, & Gupta, 2015).
Pharmaceutical and Medicinal Chemistry
The presence of a pyrazole ring, as in this compound, is a common feature in many biologically active compounds. Pyrazoles are considered pharmacophores due to their presence in various drugs exhibiting a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The versatility of the pyrazole moiety as a scaffold in medicinal chemistry underscores the potential of compounds like this compound for the development of new therapeutic agents (Pareek & Kishor, 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, including inflammatory pathways
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory effects .
Propiedades
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-3-5(9)6(8(10,11)12)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXCHZFSKZIXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


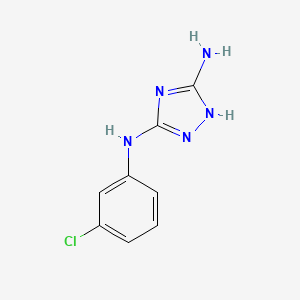
![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)
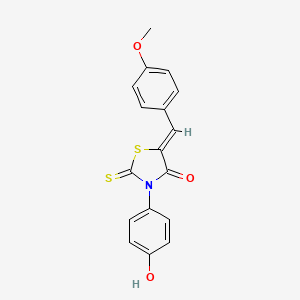

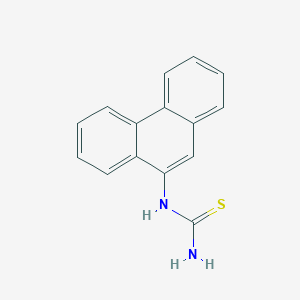
methanone](/img/structure/B2803006.png)
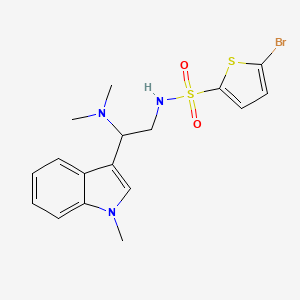
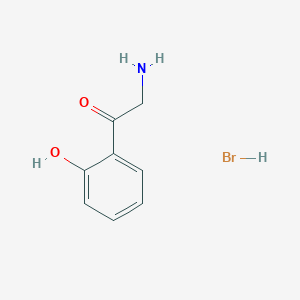
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2803013.png)
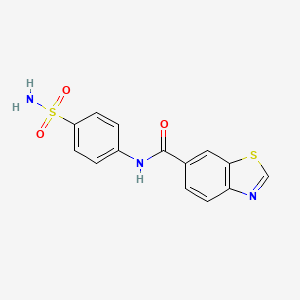
![1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione](/img/structure/B2803016.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)